molecular formula C11H12N3O+ B1665968 Amezinium CAS No. 41658-78-0

Amezinium

Katalognummer: B1665968
CAS-Nummer: 41658-78-0
Molekulargewicht: 202.23 g/mol
InChI-Schlüssel: VXROHTDSRBRJLN-UHFFFAOYSA-O
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Amezinium is a pyridazinium ion that is pyridazin-1-ium which is substituted by a phenyl, amino and methoxy groups at positions 1, 4 and 6, respectively. It has a role as an antihypotensive agent, an EC 1.4.3.4 (monoamine oxidase) inhibitor, a sympathomimetic agent and an adrenergic uptake inhibitor. It is an aromatic ether, a primary arylamine and a pyridazinium ion.

Wissenschaftliche Forschungsanwendungen

Treatment of Orthostatic Hypotension

Amezinium has shown efficacy in treating neurogenic orthostatic hypotension, a condition characterized by a significant drop in blood pressure upon standing, leading to dizziness and fainting. Clinical studies have demonstrated that repeated administration of this compound (10 to 40 mg/day) significantly increases sitting blood pressure and improves orthostatic tolerance in patients suffering from this condition .

Case Study: Efficacy in Patients with Autonomic Failure

In a study involving patients with autonomic failure, this compound was administered at doses ranging from 10 to 40 mg per day. The results indicated a notable increase in blood pressure and a reduction in symptoms associated with orthostatic hypotension, confirming its therapeutic potential .

Management of Sick Sinus Syndrome

This compound has also been evaluated for its effects on patients with sick sinus syndrome, a condition where the heart's natural pacemaker fails to function properly. In a controlled study, patients treated with this compound showed an increase in total heartbeats and a decrease in sinus pauses during Holter monitoring, indicating improved cardiac function .

Clinical Findings

  • Patient Demographics : 15 patients (4 males and 11 females) were treated.
  • Dosage : 0.5 mg/kg for periods ranging from 1 to 40 weeks.
  • Results :
    • Total heartbeats increased from an average of 78,917 to 85,753 beats per day.
    • Sinus pause duration decreased from an average of 3.89 seconds to 2.36 seconds.
    • Clinical symptoms improved significantly, with few side effects reported .

Effects on Cardiac Parameters

Research indicates that this compound can influence various cardiovascular parameters. In addition to increasing blood pressure, it has been shown to have minimal effects on heart rate and diastolic pressure compared to placebo treatments . This profile makes it a candidate for conditions requiring careful management of blood pressure without significant alterations in heart rate.

Comparative Efficacy Studies

Comparative studies have positioned this compound alongside other treatments for orthostatic hypotension, such as midodrine and yohimbine. While midodrine is known for its direct vasoconstrictive properties, this compound's mechanism involves enhancing sympathetic activity without significant side effects like supine hypertension or excessive heart rate increase .

Drug Mechanism Efficacy Side Effects
This compoundSympathetic stimulationIncreased blood pressure; improved symptomsMinimal; few reports of arrhythmia
MidodrineDirect vasoconstrictionEffective for orthostatic hypotensionSupine hypertension
YohimbineCentral sympathetic activationImproved standing diastolic blood pressureMild side effects

Eigenschaften

CAS-Nummer

41658-78-0

Molekularformel

C11H12N3O+

Molekulargewicht

202.23 g/mol

IUPAC-Name

6-methoxy-1-phenylpyridazin-1-ium-4-amine

InChI

InChI=1S/C11H11N3O/c1-15-11-7-9(12)8-13-14(11)10-5-3-2-4-6-10/h2-8,12H,1H3/p+1

InChI-Schlüssel

VXROHTDSRBRJLN-UHFFFAOYSA-O

SMILES

COC1=[N+](N=CC(=C1)N)C2=CC=CC=C2

Kanonische SMILES

COC1=[N+](N=CC(=C1)N)C2=CC=CC=C2

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Verwandte CAS-Nummern

30578-37-1 (methyl sulfate)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

4-amino-6-methoxy-1-phenylpyridazinium methylsulfate
amezinium
amezinium chloride
amezinium methyl sulfate
amezinium metisulfate
amezinium triflouoacetate salt (1:1)
LU 1631
Regulton
Supratonin

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Amezinium
Reactant of Route 2
Reactant of Route 2
Amezinium
Reactant of Route 3
Amezinium
Reactant of Route 4
Amezinium
Reactant of Route 5
Amezinium
Reactant of Route 6
Amezinium

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.